N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide, a benzimidazole derivative, is the serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
Benzimidazole derivatives interact with their targets by mimicking the structure of naturally occurring active biomolecules . This allows them to bind to the active site of the target enzyme, thereby modulating its activity
Biochemical Pathways
The interaction of the compound with serine/threonine-protein kinase can affect various biochemical pathways. For instance, it can influence the cell cycle regulation and DNA repair mechanisms . The compound’s effect on these pathways can lead to downstream effects such as cell cycle arrest and enhanced DNA repair .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties can significantly impact the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific context. For instance, in the context of DNA damage, the compound’s interaction with serine/threonine-protein kinase can lead to cell cycle arrest and activation of DNA repair mechanisms . This can potentially prevent the propagation of DNA damage and maintain genomic stability .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with the target enzyme . Moreover, the presence of other molecules in the environment can also influence the compound’s action. For example, the presence of DNA can enhance the compound’s DNA-cleavage properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the sulfonyl or benzamide groups.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar pharmacological activities.
Thiabendazole: A benzimidazole derivative used as an anthelmintic.
Albendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and benzamide groups enhance its pharmacological profile compared to simpler benzimidazole derivatives .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZIWVRTUWYQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.